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Compound Name: Sopromidine

Cat. No.: B1615342 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Impromidine with other histamine H2 receptor modulators, supported

by experimental data. This document delves into the pharmacology of Impromidine, presenting

its performance against other agents and offering detailed experimental methodologies for key

assays.

Introduction to Impromidine
Impromidine is a potent and highly selective histamine H2 receptor agonist.[1] It has been

instrumental in defining the physiological roles of the H2 receptor, particularly in gastric acid

secretion. Unlike H2 receptor antagonists, which block the receptor's activity, agonists like

Impromidine mimic the action of endogenous histamine, stimulating the receptor and its

downstream signaling pathways. This guide will compare the agonistic properties of

Impromidine with the endogenous ligand histamine and provide context by contrasting its

effects with commonly known H2 receptor antagonists.

Comparative Analysis of H2 Receptor Agonist
Potency
The primary measure of an agonist's activity is its potency, often expressed as the half-maximal

effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in the case of

antagonists. The following table summarizes the available quantitative data for Impromidine

and the endogenous agonist, histamine.
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Compound Assay Species Parameter Value Reference

Impromidine
Gastric Acid

Secretion
Dog ED50

3.8

nmol/kg/hr
[2]

Histamine
Gastric Acid

Secretion
Dog ED50

145

nmol/kg/hr
[2]

Impromidine
Heart Rate

Increase
Dog ED50

5.6

nmol/kg/hr
[2]

Histamine
Heart Rate

Increase
Dog ED50

172

nmol/kg/hr
[2]

Impromidine
Gastric Acid

Secretion
Human -

Near-

maximal

secretion at

10 µg/kg/hr

Histamine
Gastric Acid

Secretion
Human -

Similar to

Impromidine

at 40 µg/kg/hr

Note: A direct side-by-side comparison of Impromidine with other synthetic H2 receptor

agonists in the same experimental setup is limited in the available literature. The data

presented here primarily compares Impromidine with the natural ligand, histamine.

In studies on conscious dogs, Impromidine was found to be approximately 38 times more

potent than histamine in stimulating gastric acid secretion and 30 times more potent in

increasing heart rate. Human studies have also confirmed that Impromidine is a potent

stimulator of gastric acid secretion, with a dose of 10 µg/kg/hr producing near-maximal acid

output, a response comparable to that of 40 µg/kg/hr of histamine acid phosphate.

While direct comparative data for other H2 agonists is scarce, the potency of several H2

receptor antagonists is well-documented. For context, famotidine is considered the most potent

H2 antagonist, being approximately 8 times more potent than ranitidine and 40 times more

potent than cimetidine on a weight basis.
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Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor by an agonist like Impromidine initiates a well-defined

signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon

activation, stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular

concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various

downstream target proteins, ultimately leading to a physiological response, such as the

secretion of gastric acid by parietal cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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